molecular formula C17H20ClN3O3 B10994071 methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate

methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate

Cat. No.: B10994071
M. Wt: 349.8 g/mol
InChI Key: BGOWVSDYTGYZOF-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

methyl 4-[(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C17H20ClN3O3/c1-24-16(22)3-2-7-19-17(23)21-8-6-12-13-9-11(18)4-5-14(13)20-15(12)10-21/h4-5,9,20H,2-3,6-8,10H2,1H3,(H,19,23)

InChI Key

BGOWVSDYTGYZOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst.

    Amidation: The carboxyl group of the beta-carboline is then converted to an amide using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the butanoic acid moiety is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized beta-carboline derivatives, reduced alcohols, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has been studied for its potential neuroprotective and anticancer properties. The beta-carboline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as a therapeutic agent for neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it particularly interesting for treating central nervous system diseases.

Industry

Industrially, it can be used in the synthesis of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate involves its interaction with various molecular targets, including enzymes and receptors. The beta-carboline core can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with psychoactive properties.

    Harmaline: Known for its MAO inhibitory activity.

    Tetrahydro-beta-carboline: A precursor in the synthesis of various beta-carboline derivatives.

Uniqueness

Methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom and the butanoate ester group differentiates it from other beta-carbolines, potentially leading to unique pharmacological properties.

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